1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone
Overview
Description
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to inhibit the urease enzyme , which is essential for the survival of certain bacteria such as Helicobacter pylori . They have also been found to interact with DNA , which could potentially disrupt processes related to DNA replication.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially disrupting their normal function .
Biochemical Pathways
Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Result of Action
The compound has been associated with antibacterial activity . It has been found to have an inhibitory effect on certain bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . Additionally, similar compounds have shown anticancer activity in various in vitro and in vivo models .
Action Environment
The mesoionic nature of thiadiazoles allows them to cross cellular membranes, suggesting that they might be relatively unaffected by the external environment .
Biochemical Analysis
Biochemical Properties
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its normal function. Additionally, this compound has shown potential in modulating the activity of other biomolecules, such as heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by disrupting the cell cycle and blocking it at the sub-G1 phase . This compound also influences cell signaling pathways, including those involved in gene expression and cellular metabolism. For example, it has been shown to affect the expression of genes related to cell proliferation and survival, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it binds to the active site of urease, leading to enzyme inhibition . Additionally, molecular docking studies have revealed that this compound can interact with other enzymes and proteins, such as heat shock proteins, by forming stable complexes that disrupt their normal functions . These interactions result in changes in gene expression and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. Its effects on cellular function may vary over time, with prolonged exposure leading to more pronounced changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it has been observed to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways are crucial for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s liposolubility, attributed to the presence of a sulfur atom, facilitates its transport across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the thiadiazole ring enhances its ability to interact with various biomolecules within these compartments, thereby modulating their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically proceeds under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and solvents that can be easily recycled .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to other thiadiazole derivatives, this compound exhibits a distinct profile of enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOZVHASSEDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385662 | |
Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62236-09-3 | |
Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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